Azacrin: A Technical Guide for Researchers
Azacrin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacrin is a synthetically derived acridine (B1665455) compound that has demonstrated notable antimalarial properties. As an analogue of potent intercalating agents, its biological activity is of significant interest in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of Azacrin's chemical structure, physicochemical properties, and known biological activities, with a focus on its application as an antimalarial agent. Due to the limited availability of recent research, this guide also draws upon data from closely related acridine derivatives to provide a more complete understanding of its probable mechanism of action.
Chemical Structure and Identifiers
Azacrin is chemically known as 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline[1]. Its structure is characterized by a tricyclic acridine core, substituted with a methoxy (B1213986) group, a chlorine atom, and a diethylaminoalkyl side chain, which are crucial for its biological activity.
Table 1: Chemical Identifiers for Azacrin
| Identifier | Value | Reference |
| IUPAC Name | 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline | [1] |
| CAS Number | 34957-04-5 | [1] |
| Chemical Formula | C22H29ClN4O | [1] |
| Molecular Weight | 400.95 g/mol | [1] |
| SMILES | Cl.CCN(CC)CCCC(C)Nc1c2ccc(Cl)cc2nc3ccc(OC)nc13 | [1] |
| InChI | InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H | [1] |
Physicochemical Properties
Experimentally determined physicochemical data for Azacrin are scarce in the available literature. The following table summarizes the computationally predicted properties available from PubChem. It is important to note that these are theoretical values and should be used as an estimation pending experimental verification.
Table 2: Predicted Physicochemical Properties of Azacrin
| Property | Predicted Value | Reference |
| Molecular Weight | 437.4 g/mol (for hydrochloride salt) | [2] |
| XLogP3 | 5.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 400.2030 g/mol | [1] |
| Topological Polar Surface Area | 50.3 Ų | [2] |
| Heavy Atom Count | 28 | [2] |
Biological Activity and Mechanism of Action
Azacrin has been primarily investigated for its schizonticidal activity against Plasmodium species, the causative agents of malaria.[3] While the precise mechanism of action for Azacrin has not been definitively elucidated, its structural similarity to other well-studied acridine derivatives, such as amsacrine (B1665488) and quinacrine, provides strong evidence for a probable mode of action involving interaction with parasitic DNA.
The proposed mechanism of action for acridine-based antimalarials involves:
-
DNA Intercalation : The planar tricyclic ring system of the acridine core is capable of inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.[4]
-
Inhibition of Topoisomerase II : Acridine derivatives are known inhibitors of topoisomerase II, an essential enzyme for managing DNA topology during replication. By stabilizing the transient DNA-topoisomerase II complex, these compounds lead to an accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.[4][5]
The following diagram illustrates the proposed mechanism of action of Azacrin, leading to parasitic cell death.
Caption: Proposed mechanism of Azacrin's antimalarial activity.
Experimental Protocols
Detailed experimental protocols for Azacrin are limited. However, a key clinical study provides insight into its administration for the treatment of acute malaria.
Clinical Trial for Acute Malaria Treatment (Edeson, 1954)
This study investigated the efficacy of Azacrin in treating patients with acute Plasmodium falciparum and Plasmodium vivax malaria.[3]
Patient Population: Adult patients diagnosed with acute malaria.
Dosage Regimens:
-
Regimen 1 (P. falciparum): 0.6 g of Azacrin on the first day, followed by 0.3 g daily for the next 2-5 days.[3]
-
Regimen 2 (P. falciparum): A single dose of 0.6 g. This was found to be less reliable than the multi-day course.[3]
-
Regimen 3 (P. vivax): 0.2 g on the first day, followed by 0.1 g on the next two days.[3]
-
Regimen 4 (P. vivax): 0.6 g on the first day, followed by 0.3 g on the next five days.[3]
Outcome Measures:
-
Clinical response (e.g., fever clearance).
-
Parasitological response (clearance of asexual parasites from peripheral blood smears).
-
Observation for immediate relapses.
Key Findings:
-
Multi-day courses of Azacrin were effective in producing satisfactory clinical and parasitological responses in acute falciparum and vivax malaria.[3]
-
Single-dose treatment was not consistently curative.[3]
-
The drug was reported to be well-tolerated at the administered doses.[3]
-
Azacrin did not demonstrate gametocidal action against P. falciparum.[3]
The following diagram outlines the workflow of the clinical evaluation of Azacrin's antimalarial efficacy.
Caption: Clinical trial workflow for Azacrin.
Topoisomerase II Inhibition Assay (General Protocol)
While a specific protocol for Azacrin is not available, a general in vitro assay to determine its inhibitory effect on topoisomerase II can be conducted as follows, based on established methods for other acridine compounds.[5][6]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Azacrin stock solution (in DMSO)
-
Positive control (e.g., Etoposide)
-
Negative control (DMSO vehicle)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of Azacrin or controls.
-
Initiate the reaction by adding Topoisomerase IIα to each mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining.
Expected Results:
-
In the absence of an inhibitor, Topoisomerase IIα will relax the supercoiled DNA, resulting in a band corresponding to the relaxed circular form.
-
Effective concentrations of Azacrin will inhibit the enzyme, leading to a persistence of the supercoiled DNA band.
Signaling Pathways
There is currently no direct evidence in the scientific literature detailing specific signaling pathways that are modulated by Azacrin. Research on related 9-aminoacridine (B1665356) derivatives suggests potential interactions with major cellular signaling cascades that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR, NF-kappaB, and p53 pathways. However, it is crucial to emphasize that these are extrapolations from related compounds and require experimental validation for Azacrin itself.
Conclusion
Azacrin is an acridine-based compound with demonstrated antimalarial activity. Its chemical structure strongly suggests a mechanism of action involving DNA intercalation and inhibition of topoisomerase II, similar to other compounds in its class. While clinical data from the mid-20th century support its efficacy in treating acute malaria, there is a notable lack of recent research and detailed experimental data, particularly concerning its physicochemical properties and its effects on cellular signaling pathways. Further preclinical and mechanistic studies are warranted to fully characterize the therapeutic potential and molecular targets of Azacrin. This guide serves as a foundational resource for researchers interested in revisiting this and other classic pharmacophores in the ongoing search for novel therapeutic agents.
References
- 1. medkoo.com [medkoo.com]
- 2. Azacrin | C22H30Cl2N4O | CID 193196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
